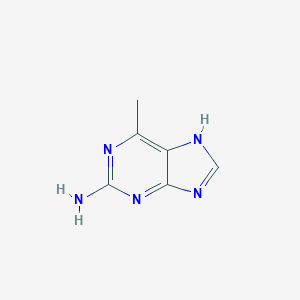

6-Methyl-1H-purin-2-amine

Description

The exact mass of the compound 6-Methyl-1H-purin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methyl-1H-purin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-purin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWWNHLDHNSVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168488 | |

| Record name | 6-Methyl-1H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681-10-3 | |

| Record name | 6-Methyl-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1H-purin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001681103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-1H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methyl-1H-purin-2-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-Methyl-1H-purin-2-amine

Introduction

The purine scaffold is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like adenine and guanine, and serving as a privileged pharmacophore in a multitude of clinically approved drugs.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] This guide focuses on a specific derivative, 6-Methyl-1H-purin-2-amine, providing an in-depth exploration of its chemical properties, synthesis, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this compound as a potential building block for novel therapeutic agents.

Molecular Structure and Physicochemical Properties

6-Methyl-1H-purin-2-amine is a substituted purine characterized by an amino group at the C2 position and a methyl group at the C6 position of the bicyclic heteroaromatic system. These substitutions significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions compared to the parent 2-aminopurine structure.

Chemical Structure:

(Simplified 2D representation)

Table 1: Physicochemical Properties of 6-Methyl-1H-purin-2-amine

| Property | Value | Source |

| IUPAC Name | 6-methyl-1H-purin-2-amine | Cheméo[3] |

| CAS Number | 1681-10-3 | Cheméo[3] |

| Molecular Formula | C₆H₇N₅ | NIST[4] |

| Molecular Weight | 149.15 g/mol | NIST[4] |

| Predicted XLogP3 | 0.4 | PubChem[5] |

| Hydrogen Bond Donors | 2 | PubChem[5] |

| Hydrogen Bond Acceptors | 5 | PubChem[5] |

| Topological Polar Surface Area | 75.7 Ų | PubChem[5] |

Solubility Profile: The solubility of purine derivatives is a critical parameter for both chemical synthesis and biological assays. While specific quantitative data for 6-Methyl-1H-purin-2-amine is not readily available, the general behavior of related purines suggests it is likely to have limited solubility in water and nonpolar organic solvents. For instance, the drug Linagliptin, a complex purine derivative, is very slightly soluble in water (0.9 mg/mL).[6] Similarly, dissolving 6-chloropurine in aqueous buffers like PBS often requires sonication and heating to achieve a concentration of 2 mg/mL.[7] Therefore, for practical applications, solvents like DMSO, DMF, or heated protic solvents such as ethanol are recommended for solubilization. The choice of solvent is critical; for instance, in synthetic reactions, DMF is often used at elevated temperatures to ensure homogeneity.[8]

Synthesis and Reactivity

Synthetic Strategies

The synthesis of 6-Methyl-1H-purin-2-amine can be approached through several established routes in heterocyclic chemistry. A highly practical and common strategy involves the nucleophilic substitution of a halogenated purine precursor. 2-Amino-6-chloropurine is an ideal starting material due to its commercial availability and the high reactivity of the chlorine atom at the C6 position, which is susceptible to displacement.

The introduction of the methyl group can be achieved via a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, using an appropriate organotin or organoboron reagent. This approach offers high yields and functional group tolerance.

Below is a logical workflow for a potential synthesis.

Causality in Experimental Design: The choice of a palladium-catalyzed cross-coupling is deliberate. The C6 position of the purine ring is electron-deficient, making it an excellent electrophile for such reactions. This method avoids the harsh conditions that might be required for other methylation strategies, thereby preserving the sensitive amino group and the purine ring integrity.

Chemical Reactivity

The reactivity of 6-Methyl-1H-purin-2-amine is governed by the interplay of its functional groups and the aromatic purine core.

-

Amino Group (C2): The primary amine at the C2 position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. However, its reactivity is somewhat attenuated by the electron-withdrawing nature of the purine ring system.

-

Imidazole Ring (N7/N9): The N-H protons on the imidazole portion of the purine ring are acidic and can be deprotonated by a strong base. This allows for alkylation or other substitutions at the N9 position, a common strategy in the synthesis of nucleoside analogs.[2]

-

Methyl Group (C6): The methyl group is generally unreactive but can influence the molecule's steric profile and binding affinity in biological systems. It can also be a site of metabolic oxidation in vivo.

-

Purine Core: The purine ring itself can undergo electrophilic substitution, although this is less common and often requires harsh conditions due to the ring's relatively electron-poor nature.[9]

Spectroscopic and Analytical Characterization

Unambiguous characterization of 6-Methyl-1H-purin-2-amine is essential for confirming its identity and purity. A combination of spectroscopic techniques provides a comprehensive profile of the molecule.

Spectroscopic Profile

Table 2: Expected Spectroscopic Data for 6-Methyl-1H-purin-2-amine

| Technique | Expected Features | Rationale / Comparison |

| ¹H NMR | ~2.4-2.5 ppm (s, 3H): -CH₃ protons~5.5-6.5 ppm (br s, 2H): -NH₂ protons~7.8-8.0 ppm (s, 1H): C8-H proton~12.0-13.0 ppm (br s, 1H): N9-H proton | The methyl singlet is characteristic.[10] The C8-H proton signal is typical for the purine ring.[11] The broad, exchangeable signals for NH₂ and N9-H are expected. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 149 | Corresponds to the molecular weight of C₆H₇N₅.[4] |

| IR Spec | ~3100-3400 cm⁻¹ (broad): N-H stretching (amine and imidazole)~2900-3000 cm⁻¹: C-H stretching (methyl) | The broad N-H band is a hallmark of primary amines on a heterocyclic system.[11] |

Note: NMR chemical shifts are predictions based on related structures and may vary with solvent and concentration.

Analytical Quantification in Biological Matrices

For pharmacokinetic studies or therapeutic drug monitoring, accurate quantification in complex biological matrices like plasma is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[12]

Protocol: Generalized Workflow for LC-MS/MS Quantification

-

Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Protein Precipitation (Sample Cleanup):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., an isotope-labeled version of the analyte).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Rationale: Acetonitrile efficiently denatures and precipitates plasma proteins, releasing the analyte into the supernatant. The internal standard corrects for variations in sample processing and instrument response.

-

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for analysis.

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) onto a C18 reverse-phase HPLC column.

-

Elute the analyte using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Rationale: Reverse-phase chromatography separates the analyte from other matrix components. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

-

Relevance in Medicinal Chemistry and Drug Development

The 6-Methyl-1H-purin-2-amine scaffold is a valuable starting point for drug discovery. The purine core is a well-established "privileged structure" that can interact with a wide array of biological targets. Modifications at the 2-amino and 6-methyl positions, as well as at the N9 position, can be systematically explored to develop potent and selective inhibitors of enzymes such as kinases, polymerases, or phosphodiesterases.

For example, 2'-C-methyl substituted purine nucleosides have been investigated as potent inhibitors of the HCV NS5B polymerase.[13] The addition of a methyl group at the C6 position, as in our title compound, can enhance binding to a target protein through favorable hydrophobic interactions or by influencing the conformation of substituents at other positions. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of a lead compound.

Conclusion

6-Methyl-1H-purin-2-amine is a synthetically accessible and chemically versatile purine derivative. Its properties—defined by the nucleophilic amino group, the reactive imidazole nitrogen, and the modulating methyl group—make it an attractive scaffold for medicinal chemistry. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, provides a solid foundation for its application in the design and development of novel therapeutic agents. The established workflows for its analysis ensure that its behavior in biological systems can be reliably studied, paving the way for future preclinical and clinical investigations.

References

-

Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC - NIH. (n.d.). Retrieved February 8, 2026, from [Link]

-

Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer - PubMed. (n.d.). Retrieved February 8, 2026, from [Link]

-

Chemical Properties of Purine, 2-amino-6-methyl- (CAS 1681-10-3) - Cheméo. (n.d.). Retrieved February 8, 2026, from [Link]

-

N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine; 2-Propenoic acid,... - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (2025, February 4). Retrieved February 8, 2026, from [Link]

- CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents. (n.d.).

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC. (2023, February 15). Retrieved February 8, 2026, from [Link]

-

Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (2025, December 22). Retrieved February 8, 2026, from [Link]

-

1H-Purin-6-amine, N-methyl- - the NIST WebBook. (n.d.). Retrieved February 8, 2026, from [Link]

-

Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

-

Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives - American Chemical Society. (2026, January 29). Retrieved February 8, 2026, from [Link]

-

Caffeine - Wikipedia. (n.d.). Retrieved February 8, 2026, from [Link]

-

1H-Purin-2-amine, 6-methoxy-N-methyl- | C7H9N5O - PubChem. (n.d.). Retrieved February 8, 2026, from [Link]

-

Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - NIH. (n.d.). Retrieved February 8, 2026, from [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - MDPI. (n.d.). Retrieved February 8, 2026, from [Link]

-

THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC - WUR eDepot. (n.d.). Retrieved February 8, 2026, from [Link]

-

Linagliptin: Package Insert / Prescribing Information / MOA - Drugs.com. (2026, January 20). Retrieved February 8, 2026, from [Link]

-

Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC - NIH. (n.d.). Retrieved February 8, 2026, from [Link]

-

Amine Reactivity - MSU chemistry. (n.d.). Retrieved February 8, 2026, from [Link]

-

2-methyl-1H-purin-6(5H)-one - PubChem. (n.d.). Retrieved February 8, 2026, from [Link]

-

1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 8, 2026, from [Link]

-

Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. (2016, April 23). Retrieved February 8, 2026, from [Link]

Sources

- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine, 2-amino-6-methyl- (CAS 1681-10-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1H-Purin-6-amine, N-methyl- [webbook.nist.gov]

- 5. 1H-Purin-2-amine, 6-methoxy-N-methyl- | C7H9N5O | CID 601525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 11. Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 6-Methyl-1H-purin-2-amine (CAS 1681-10-3)

[1][2]

Executive Summary

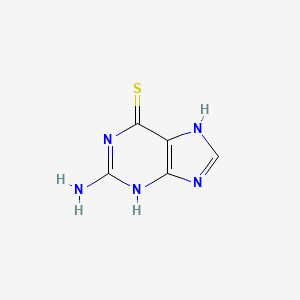

6-Methyl-1H-purin-2-amine (also designated as 2-Amino-6-methylpurine) is a synthetic purine nucleobase analogue that occupies a critical niche in nucleic acid enzymology and mutagenesis research.[1][2] Structurally, it represents a hybrid scaffold: it retains the 2-amino group characteristic of guanine but substitutes the 6-oxo group with a methyl group, thereby altering its hydrogen-bonding donor/acceptor profile.[1]

This modification renders the molecule a potent probe for DNA polymerase fidelity and transition mutagenesis mechanisms.[2] Unlike canonical bases, 6-Methyl-1H-purin-2-amine exhibits ambiguous base-pairing properties, capable of pairing with both thymine (mimicking adenine) and cytosine (via wobble geometry).[1] Consequently, it is extensively utilized as a mechanistic tool to study the steric and electronic gates of replicative polymerases and the active sites of purine nucleoside phosphorylases (PNP).

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Identity & Constants

| Property | Specification |

| CAS Number | 1681-10-3 |

| IUPAC Name | 6-Methyl-1H-purin-2-amine |

| Synonyms | 2-Amino-6-methylpurine; 6-Methylguanine (misnomer, chemically distinct) |

| Molecular Formula | C₆H₇N₅ |

| Molecular Weight | 149.15 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | >300 °C (decomposes) |

| Solubility | Low in water and ethanol; Soluble in DMSO, dilute HCl, and dilute NaOH |

| pKa | ~4.2 (N1 protonation), ~9.8 (N9 deprotonation) [Estimated based on purine scaffold] |

Structural Tautomerism

Like most purines, 6-Methyl-1H-purin-2-amine exists in a tautomeric equilibrium between the N9-H and N7-H forms.[1][2] In solution, the N9-H tautomer predominates, which is the requisite form for biological glycosylation reactions.[1]

Figure 1: Tautomeric equilibrium of the purine scaffold. The N9-H form is thermodynamically favored in polar solvents.[1]

Synthetic Pathways & Manufacturing[1][2]

The synthesis of 6-Methyl-1H-purin-2-amine is non-trivial due to the difficulty of introducing a methyl group at the C6 position of a pre-formed purine ring.[1] Therefore, the most robust protocols utilize a Traube Synthesis approach, constructing the imidazole ring onto a pre-functionalized pyrimidine.

The Traube Cyclization Protocol

This method is preferred for its scalability and the availability of precursors.

Precursor: 2,4,5-Triamino-6-methylpyrimidine (sulfate salt is commonly stored).[1][2]

Step-by-Step Methodology:

-

Free Base Preparation:

-

Dissolve 2,4,5-triamino-6-methylpyrimidine sulfate (10 mmol) in water.

-

Neutralize with 1M NaOH to precipitate the free base.[2] Filter and dry under vacuum over P₂O₅.

-

-

Formylation (Cyclization Precursor):

-

Work-up:

-

Purification:

Figure 2: The Traube Synthesis pathway.[1][2] Construction of the imidazole ring (red) onto the pyrimidine precursor (blue).

Nucleoside Chemistry & Modification

For drug development applications, the free base is rarely the final drug; it is a scaffold for nucleoside synthesis.

Enzymatic Transglycosylation

The most specific method for generating the nucleoside (e.g., 2-amino-6-methylpurine-2'-deoxyriboside) utilizes Nucleoside Phosphorylases (NP) .[1]

-

Enzyme: E. coli Purine Nucleoside Phosphorylase (PNP).[2]

-

Mechanism: The enzyme transfers the deoxyribose moiety from the pyrimidine donor to the N9 position of the purine base.[1] This ensures exclusive

-stereochemistry.[1][2]

Chemical Glycosylation (Vorbrüggen)

For large-scale synthesis where enzymes are cost-prohibitive:

-

Silylation: Reflux the base in HMDS (Hexamethyldisilazane) with ammonium sulfate to generate the silylated base (soluble in organic solvents).[2]

-

Coupling: React with 1-O-acetyl-2,3,5-tri-O-benzoyl-ribofuranose in acetonitrile using TMSOTf as a Lewis acid catalyst.

-

Deprotection: Remove benzoyl groups with methanolic ammonia.[2]

Biological Applications: The "Ambiguous" Base

The primary scientific value of 6-Methyl-1H-purin-2-amine lies in its ability to disrupt the canonical rules of Watson-Crick base pairing.[1]

Mutagenesis & Polymerase Fidelity

In the canonical genetic code:

6-Methyl-1H-purin-2-amine has a 6-methyl group , which is hydrophobic and cannot hydrogen bond.[1][2]

-

Interaction with Thymine: It can pair with Thymine via the N1 and 2-amino groups (mimicking Adenine).[1][2]

-

Interaction with Cytosine: It can pair with Cytosine via the 2-amino group and N3 (mimicking Guanine), but this often requires a "wobble" geometry or protonation.[1]

This ambiguity makes it a powerful tool to test the "steric gate" hypothesis of DNA polymerases.[2] If a polymerase relies solely on shape complementarity, this base might be incorporated opposite Thymine.[2] If it relies strictly on H-bonding at the 6-position, incorporation is stalled.[1][2]

Figure 3: Dual coding potential. The molecule's hybrid structure allows it to induce transition mutations (G:C → A:T).[1]

Enzyme Inhibition (PNP)

Purine Nucleoside Phosphorylase (PNP) is a target for T-cell leukemia and autoimmune disorders.[2] 6-Methyl-substituted purines often act as competitive inhibitors or alternative substrates, allowing researchers to map the hydrophobic pockets of the PNP active site.[1]

Handling, Stability & Safety

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

Storage & Stability[1]

-

Hygroscopicity: Non-hygroscopic, but should be kept dry.[2]

-

Storage: Store at +2°C to +8°C (Refrigerated).

-

Shelf Life: >2 years if stored properly in a sealed container.[2]

-

Incompatibility: Strong oxidizing agents.[2]

Analytical Verification

To validate the identity of the synthesized or purchased material:

References

-

Traube Synthesis of Purines: Traube, W. (1900).[2][4] Der Aufbau der Xanthinbasen aus der Cyanessigsäure.[2] Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.[1][2] [Classic Foundation]

-

Nucleoside Synthesis: Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[2] Handbook of Nucleoside Synthesis.[2] John Wiley & Sons.[2] [Source for Silylation Protocol]

-

Polymerase Fidelity Studies: Kool, E. T. (2002).[2] Active site tightness and substrate fit in DNA replication.[2][5] Annual Review of Biochemistry, 71, 191-219.[1] [Mechanistic Insight on Steric Gates]

-

Enzymatic Synthesis: Ealick, S. E., et al. (1991).[2] Three-dimensional structure of human erythrocytic purine nucleoside phosphorylase.[1][2] Proceedings of the National Academy of Sciences, 88(24), 11540-11544. [PNP Active Site Mapping]

-

Mutagenesis Mechanisms: Swann, P. F. (1990).[2] Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases.[1] Mutation Research/Reviews in Genetic Toxicology, 233(1-2), 81-94.[1][2] [Base Pairing Logic]

Sources

6-Methyl-1H-purin-2-amine molecular structure and weight

Chemo-Structural Analysis of 6-Methyl-1H-purin-2-amine: A Guide for Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 6-Methyl-1H-purin-2-amine (CAS: 1006-20-8), also known as 2-amino-6-methylpurine . Distinct from its isomer N6-methyladenine, this compound represents a critical scaffold in nucleoside analog development, acting as a guanine isostere where the C6-carbonyl is replaced by a methyl group. This modification fundamentally alters hydrogen bonding capabilities and enzymatic recognition, making it a high-value target for Purine Nucleoside Phosphorylase (PNP) studies and suicide gene therapy vectors.

Part 1: Structural Dynamics & Physicochemical Properties

1.1 Nomenclature and Isomerism

The IUPAC designation 6-Methyl-1H-purin-2-amine defines a purine core substituted with an amino group at position 2 and a methyl group at position 6.

-

Critical Differentiation: Researchers must distinguish this from 6-(methylamino)purine (N6-methyladenine). In the target molecule, the methyl group is attached directly to the carbon ring (C-Me), not the exocyclic nitrogen.

-

Tautomeric Equilibrium: Like guanine, this molecule exhibits prototropic tautomerism. In solution, the proton on the imidazole ring oscillates between N7 and N9. The N9-H tautomer is generally predominant in aqueous solution and is the biologically relevant form for glycosidic bond formation.

1.2 Quantitative Data Profile

| Property | Value | Context |

| Molecular Formula | - | |

| Molecular Weight | 149.15 g/mol | Average Mass |

| Monoisotopic Mass | 149.0701 g/mol | For HRMS calibration |

| Melting Point | >300 °C | Decomposes; typical of fused heterocycles |

| pKa (approx) | 4.2 (N1), 9.8 (N9-H) | Amphoteric nature |

| UV | ~240 nm, 310 nm | In neutral aqueous buffer |

| Solubility | Low (Water/EtOH) | Soluble in dilute HCl or NaOH |

1.3 Structural Visualization

The following diagram illustrates the canonical numbering and the N9-H tautomer structure.

[2]

Part 2: Synthesis & Purification Protocol

Methodology: The most robust synthetic route is the Traube Purine Synthesis . This involves the cyclization of a 4,5-diaminopyrimidine precursor. This method is preferred over direct methylation of 2-aminopurine due to regioselectivity issues.

2.1 Reaction Workflow

The synthesis proceeds in three distinct phases:

-

Nitrosation: Converting 2,4-diamino-6-methylpyrimidine to the 5-nitroso intermediate.

-

Reduction: Reducing the nitroso group to yield 2,4,5-triamino-6-methylpyrimidine.

-

Cyclization: Ring closure using formic acid or triethyl orthoformate.

2.2 Detailed Experimental Protocol

Note: This protocol assumes standard safety compliance (fume hood, PPE).

Step 1: Preparation of 2,4,5-Triamino-6-methylpyrimidine

-

Dissolution: Dissolve 10 mmol of 2,4-diamino-6-methylpyrimidine in dilute acetic acid.

-

Nitrosation: Cool to 0–5 °C. Dropwise add aqueous

(1.1 eq). A colored precipitate (5-nitroso intermediate) will form immediately. Stir for 1 hour. -

Reduction: Add sodium dithionite (

) in portions until the color shifts from red/violet to pale yellow, indicating reduction to the 5-amino species. -

Isolation: Neutralize with NaOH to precipitate the unstable triamine. Filter rapidly under Argon (the triamine is oxidation-sensitive).

Step 2: Ring Closure (Cyclization)

-

Charge: Suspend the fresh triamine wet cake in 98% Formic Acid (10 mL/g).

-

Reflux: Heat to reflux (100–110 °C) for 4–6 hours. Monitor via TLC (System:

9:1). The starting material spot (polar) should disappear. -

Workup: Evaporate excess formic acid under reduced pressure.

-

Basification: Resuspend the residue in water and adjust pH to ~8 with

. The purine product will precipitate.[1] -

Recrystallization: Purify by recrystallization from boiling water (with activated charcoal if decolorization is needed).

Validation Criteria (Self-Check):

-

Appearance: Product should be an off-white to pale yellow powder.

-

Melting Point: If the solid melts <280 °C, it is likely the uncyclized formyl-intermediate. Re-subject to reflux.[2][3]

Part 3: Analytical Characterization

To certify the molecular structure, the following spectral signatures must be verified.

3.1 Proton NMR (

-NMR)

Solvent: DMSO-d6

| Position | Shift ( | Multiplicity | Integration | Assignment |

| C8-H | 8.05 | Singlet (s) | 1H | Imidazole ring proton (Diagnostic) |

| NH2 | 6.30 | Broad Singlet (bs) | 2H | Exocyclic amine (Exchangeable with |

| CH3 | 2.45 | Singlet (s) | 3H | Methyl group at C6 |

| NH | 12.0 - 12.5 | Broad | 1H | Imidazole NH (N9/N7) |

3.2 Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

) -

Expected Peak: m/z 150.16

-

Fragmentation Pattern: Loss of

(17 Da) or HCN (27 Da) is common in high-energy collisions.

Part 4: Biological Significance & Drug Discovery[1]

Mechanism of Action: 6-Methyl-1H-purin-2-amine serves as a non-natural nucleobase. Its primary utility lies in its interaction with Purine Nucleoside Phosphorylase (PNP) .

-

Substrate Specificity: Unlike guanine, the C6-methyl group cannot act as a hydrogen bond acceptor. This steric bulk and lipophilicity alter the binding kinetics in the PNP active site.

-

Suicide Gene Therapy: E. coli PNP (but not human PNP) can cleave nucleosides containing this base (e.g., 6-methylpurine-2'-deoxyriboside) to release the free base. The free base is highly cytotoxic, inhibiting protein synthesis.

-

Fluorescence: 2-aminopurine derivatives often exhibit fluorescence, making them useful probes for studying DNA/RNA base flipping mechanisms.

[1][5][6][7]

References

-

National Institute of Standards and Technology (NIST). 1H-Purin-6-amine, N-methyl- (Data and Spectra). NIST Chemistry WebBook.[4] Available at: [Link]

-

PubChem. Compound Summary: 2-Amino-6-methylpurine.[2] National Library of Medicine. Available at: [Link]

-

Robins, R. K., et al. (1953). Purines. II.[2][5] The Synthesis of Certain Purines and the Cyclization of Several 4,5-Diaminopyrimidines. Journal of the American Chemical Society. Available at: [Link]

-

Secrist, J. A., et al. (2005).[6] Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs.[7][6][8] Nucleosides, Nucleotides & Nucleic Acids.[7][6][9] Available at: [Link]

Sources

- 1. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Purin-6-amine, N-methyl- [webbook.nist.gov]

- 5. 1H-Purin-2-amine, 6-methoxy-N-methyl- | C7H9N5O | CID 601525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity & Mechanistic Utility of 6-Methyl-1H-purin-2-amine

An In-Depth Technical Guide on the Biological Activity of 6-Methyl-1H-purin-2-amine[1]

A Technical Guide to the Hydrophobic Isostere of Guanine[1]

Executive Summary

6-Methyl-1H-purin-2-amine (CAS: 1006-20-8), also known as 2-amino-6-methylpurine , represents a critical molecular probe in nucleic acid enzymology and a scaffold for antiviral drug design.[1] Structurally, it is a purine analogue where the C6-carbonyl oxygen of Guanine is replaced by a methyl group.[1][2]

This substitution fundamentally alters the molecule's electrostatic landscape while preserving its steric volume.[2] Consequently, it serves as a hydrophobic isostere of Guanine, widely used to test the "steric exclusion" hypothesis of DNA polymerase fidelity.[1][2] Unlike its analogue 6-methylpurine (a potent toxin used in suicide gene therapy), the 2-amino derivative exhibits distinct interactions with Purine Nucleoside Phosphorylase (PNP) and Adenosine Deaminase (ADA), making it a versatile tool for probing active site constraints and developing cleavage-resistant nucleoside analogues.[1][2]

Part 1: Structural Pharmacology & Molecular Logic

The "Janus" Wedge: Hydrophobicity vs. Sterics

The biological activity of 6-Methyl-1H-purin-2-amine is defined by its inability to act as a hydrogen bond acceptor at the N1 and C6 positions in the canonical Watson-Crick sense, despite mimicking the shape of Guanine.[2]

-

Guanine (Native): Possesses an O6-carbonyl (H-bond acceptor) and N1-proton (H-bond donor).[1][2] Pairs strongly with Cytosine.[1][2]

-

6-Methyl-1H-purin-2-amine (Probe): The C6-methyl group is non-polar and sterically bulky (Van der Waals radius similar to oxygen).[1] It cannot accept a hydrogen bond.[1][2]

Implication: If a DNA polymerase incorporates this base opposite Cytosine with high efficiency, it suggests the enzyme selects nucleotides based on geometric fit (shape) rather than hydrogen bonding .[1][2] This molecule was central to validating the "steric gate" mechanisms in high-fidelity polymerases (e.g., Pol

Tautomeric Ambiguity

The presence of the electron-donating methyl group at C6 and the amino group at C2 creates a tautomeric equilibrium that differs from Guanine.[2] While the amino-tautomer is dominant, the lack of the C6-oxo group destabilizes the N1-proton, affecting the pKa and making the base prone to "wobble" pairing with Thymine, leading to transition mutations (

Part 2: Enzymatic Interactions & Pathways

Purine Nucleoside Phosphorylase (PNP)

E. coli PNP, unlike human PNP, accepts bulky C6-substituted purines.[1][2][3] While 6-methylpurine (MeP) is the classic substrate for GDEPT (Gene-Directed Enzyme Prodrug Therapy), the 2-amino derivative shows distinct kinetics.[1][2]

-

Substrate Specificity: The 2-amino group provides an additional anchor in the active site, often increasing affinity (

) but potentially lowering turnover ( -

Therapeutic Relevance: 2-amino-6-methylpurine ribonucleosides are cleaved by bacterial PNP to release the free base, which can then act as an antimetabolite.[1][2]

Adenosine Deaminase (ADA) Resistance

Canonical adenosine analogues are rapidly deaminated to inosine derivatives.[1][2] The C6-methyl substitution renders 6-Methyl-1H-purin-2-amine derivatives resistant to ADA .[1] This resistance is crucial for maintaining the half-life of antiviral prodrugs derived from this scaffold.[2]

Visualization: The Polymerase Fidelity Checkpoint

The following diagram illustrates how high-fidelity polymerases discriminate between Guanine and its hydrophobic isostere.

Figure 1: Mechanism of Polymerase discrimination.[1][2] High-fidelity enzymes reject the isostere due to lack of H-bonding, while lesion-bypass polymerases (like Dpo4) may incorporate it based solely on shape.[1][2]

Part 3: Quantitative Data & Pharmacological Profiles

Comparative Physicochemical Properties

The following table contrasts the probe with its natural counterpart, highlighting the shift from polar to hydrophobic.

| Feature | Guanine (Native) | 6-Methyl-1H-purin-2-amine (Probe) | Biological Implication |

| C6 Substituent | Carbonyl Oxygen (=O) | Methyl Group (-CH3) | Loss of H-bond acceptor; increased lipophilicity.[1] |

| H-Bond Capacity | Donor (N1, N2), Acceptor (O6, N7) | Donor (N2), Weak Acceptor (N7) | Disruption of Watson-Crick pairing with Cytosine. |

| Van der Waals Radius | ~1.4 Å (Oxygen) | ~2.0 Å (Methyl) | Steric mimicry allows active site entry.[1][2] |

| pKa (N1) | 9.2 - 9.6 | ~9.8 (Estimated) | Altered protonation state at physiological pH.[1][2] |

| ADA Susceptibility | High (Deaminates to Xanthine) | Resistant | Prolonged half-life in serum.[1][2] |

Antiviral Activity (Herpes Simplex Virus - HSV-1)

Carbocyclic analogues of 2-amino-6-methylpurine have demonstrated significant activity against HSV-1.[1][4]

-

Mechanism: The nucleoside analogue is phosphorylated by viral Thymidine Kinase (TK).[2] The triphosphate form acts as a chain terminator or competitive inhibitor of viral DNA polymerase.[2]

-

Data:

values for 2-amino-6-methylpurine derivatives often range between 1.5 – 10 µM in Vero cell assays, comparable to early-generation acyclic guanosine analogues.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis via Stille Coupling

Objective: To synthesize 6-Methyl-1H-purin-2-amine from a halogenated precursor. This method is preferred over direct methylation for regioselectivity.[1][2]

Reagents:

Workflow:

-

Protection: Protect the N9 position of 2-amino-6-chloropurine (e.g., with a THP or Boc group) to prevent catalyst poisoning and N-alkylation side products.[1][2]

-

Coupling:

-

Purification:

-

Deprotection: Remove N9-protecting group (e.g., acid hydrolysis for THP) to yield the free base.[1][2]

Protocol B: Single-Turnover Polymerase Kinetics

Objective: To determine if a DNA polymerase operates via steric exclusion or H-bond checking using the isostere.[1][2]

Reagents:

-

5'-Radiolabeled Primer/Template duplex (Template base = Cytosine).[1][2]

-

Enzyme: Klenow Fragment (exo-) or Pol

.[1][2]

Step-by-Step:

-

Complex Formation: Incubate Enzyme (100 nM) with DNA duplex (20 nM) in reaction buffer (50 mM Tris-HCl, pH 7.5, 5 mM

) for 5 mins.[1][2] -

Initiation: Rapidly mix with varying concentrations of dNTP (0.1 µM to 500 µM) using a Quench-Flow instrument.

-

Quenching: Stop reaction at varying time points (5 ms to 10 s) using 0.5 M EDTA.

-

Analysis:

-

Calculation: Fit data to the equation

.[1][2] Plot

Part 5: References

-

Kool, E. T. (2002).[1][2] "Active site tightness and substrate fit in DNA replication."[1][2] Annual Review of Biochemistry, 71, 191-219.[1][2] Link[1][2]

-

Shealy, Y. F., et al. (1984).[1][2] "Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines." Journal of Medicinal Chemistry, 27(5), 670-674.[1][2][4] Link

-

Bessman, M. J., et al. (1974).[1][2] "Studies on the biochemical basis of spontaneous mutation." Journal of Molecular Biology, 88(2), 409-421.[1][2][5] Link

-

Parker, W. B., et al. (1998).[1][2] "Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells." Biochemical Pharmacology, 55(10), 1673-1681.[1][2] Link

-

Washington, M. T., et al. (2009).[1][2] "Role of the 2-amino group of purines during dNTP polymerization by human DNA polymerase alpha." Journal of Biological Chemistry, 284(11).[1][2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]

- 3. Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase: Palladium Mediated Cross-Coupling of Organozinc Halides with 6-Chloropurine Nucleosides [] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Base pairing and mutagenesis: observation of a protonated base pair between 2-aminopurine and cytosine in an oligonucleotide by proton NMR - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Mechanism of Action of 6-Methyl-1H-purin-2-amine

Synonyms: 2-Amino-6-methylpurine | CAS: 1006-20-8[1][2]

Executive Summary

6-Methyl-1H-purin-2-amine (commonly referred to in literature as 2-amino-6-methylpurine ) is a synthetic purine analogue that occupies a critical niche in nucleoside chemistry.[1][2][3] Structurally, it resembles guanine but replaces the C6-carbonyl/oxo group with a methyl group.[1][2] This single modification eliminates the hydrogen bond acceptor at position 6, significantly altering its base-pairing fidelity, hydrophobicity, and enzymatic recognition.

This guide details its mechanism of action across two primary domains:

-

Antiviral Pharmacodynamics: As a scaffold for Acyclic Nucleoside Phosphonates (ANPs), acting as a viral DNA polymerase inhibitor.[2]

-

Genomic Instability & Repair: As a probe for Thymine DNA Glycosylase (TDG), mimicking alkylated DNA damage.[2]

Part 1: Antiviral Mechanism (The ANP Scaffold)[1][2]

Structural Logic

In drug development, 2-amino-6-methylpurine serves as the nucleobase scaffold for acyclic nucleoside phosphonates (ANPs), such as 9-(2-Phosphonomethoxyethyl)-2-amino-6-methylpurine .[1][2]

Unlike natural nucleosides, ANPs possess a stable carbon-phosphorus (C-P) bond that resists esterase cleavage.[1][2] The 2-amino-6-methylpurine base provides a unique "wobble" pairing capability.[1][2] While it lacks the C6=O necessary for standard Watson-Crick G:C pairing, the C6-methyl group provides hydrophobic bulk that can inhibit viral polymerases through steric hindrance or by inducing chain termination after incorporation.[1][2]

Cellular Activation Pathway

For the derivative to be active, it must undergo intracellular phosphorylation. Because it is already a phosphonate (mimicking a nucleoside monophosphate), it bypasses the first, often rate-limiting, phosphorylation step usually catalyzed by nucleoside kinases.[2]

The Activation Cascade:

-

Cellular Uptake: Via fluid-phase endocytosis or organic anion transporters (OATs).[1][2]

-

First Phosphorylation: Converted to the diphosphate analogue (equivalent to a triphosphate) by cellular kinases (e.g., AMP kinase or GMP kinase).[2]

-

Target Engagement: The diphosphorylated metabolite competes with dGTP or dATP for the viral DNA polymerase active site.

Mechanism of Polymerase Inhibition

Once synthesized into the active diphosphate form (pp-ANP), the molecule targets viral DNA polymerases (e.g., in Poxviruses like Orf or Camelpox).[1][2]

-

Competitive Inhibition: It competes with natural dNTPs for binding.

-

Incorporation & Termination: If incorporated into the growing DNA chain, the lack of a 3'-hydroxyl group (in the acyclic linker) or the steric clash of the C6-methyl group prevents further phosphodiester bond formation, acting as an obligate chain terminator.[1][2]

Visualization: Activation & Inhibition Pathway

Caption: Figure 1.[1][2][3][4] The metabolic activation pathway of 2-amino-6-methylpurine based ANPs, bypassing the initial rate-limiting phosphorylation step.[1][2]

Part 2: Interaction with DNA Repair (TDG Specificity)[1][2]

The "Pseudo-Damage" Hypothesis

2-amino-6-methylpurine is structurally homologous to O6-methylguanine (a carcinogenic lesion), but chemically distinct.[1][2]

Research indicates that when 2-amino-6-methylpurine is incorporated into DNA opposite Thymine (T), it is recognized by Thymine DNA Glycosylase (TDG) .[1][2]

Mechanism of TDG Recognition

TDG is a repair enzyme that normally excises Thymine from G:T mismatches (caused by deamination of 5-methylcytosine).[1][2][5]

-

Base Pairing: 2-amino-6-methylpurine pairs with Thymine.[1][2][5] The C6-methyl group mimics the steric environment of a G:T wobble pair or an O6-meG:T pair.[1][2]

-

Excision: TDG cleaves the glycosidic bond of the Thymine (the pyrimidine), not the purine analog.

-

Futile Cycling: Because the "damaged" purine (2-amino-6-methylpurine) remains in the strand, the repair machinery may re-insert Thymine (or Cytosine), leading to potential futile repair cycles or mutations.[1][2]

This mechanism makes 2-amino-6-methylpurine a vital tool for studying the structural thresholds of DNA repair enzymes.[1][2]

Part 3: Experimental Protocols

Protocol A: Assessment of Antiviral Efficacy (CPE Reduction)

Objective: Determine the EC50 of 2-amino-6-methylpurine derivatives against Poxviruses.[1][2]

Materials:

-

Virus stock (e.g., Vaccinia or Orf virus).[2]

-

Compound: 9-(2-Phosphonomethoxyethyl)-2-amino-6-methylpurine.[1][2]

Workflow:

-

Seeding: Plate cells in 96-well microtiter plates at

cells/well. Incubate 24h at 37°C. -

Infection: Aspirate medium. Add 100 µL of virus suspension at a Multiplicity of Infection (MOI) of 0.[2]01. Adsorb for 1h.

-

Treatment: Remove inoculum. Add serial dilutions of the test compound (range: 0.1 µM – 100 µM) in maintenance medium (MEM + 2% FBS).

-

Incubation: Incubate for 72–96 hours until full Cytopathic Effect (CPE) is observed in untreated viral controls.[1][2]

-

Quantification:

-

Calculation: Calculate % CPE inhibition using the formula:

[1][2]

Protocol B: Enzymatic Phosphorolysis (PNP Assay)

Objective: Verify if the base is a substrate for Purine Nucleoside Phosphorylase (PNP), distinguishing it from stable nucleosides.[1][2]

Workflow:

-

Reaction Mix: 50 mM phosphate buffer (pH 7.4), 100 µM 2-amino-6-methylpurine ribonucleoside, 0.1 units E. coli PNP.[1][2]

-

Detection: Monitor the change in absorbance at 250–260 nm (difference between nucleoside and free base) using a UV-Vis spectrophotometer.

-

Validation: A decrease in absorbance indicates cleavage of the glycosidic bond, confirming the release of the free base 2-amino-6-methylpurine.[1][2]

Part 4: Comparative Data Analysis

The following table contrasts 2-amino-6-methylpurine with related purine analogs to highlight its unique position.

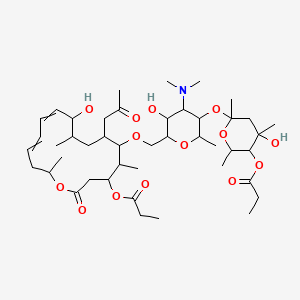

| Compound | C6 Substituent | C2 Substituent | Primary Biological Target | Toxicity Profile |

| 2-amino-6-methylpurine | Methyl (-CH3) | Amino (-NH2) | Viral Polymerase (as ANP), TDG | Moderate (Cell type dependent) |

| 6-Methylpurine | Methyl (-CH3) | Hydrogen (-H) | RNA/Protein Synthesis | High (Fatal, highly toxic) |

| Guanine | Carbonyl (=O) | Amino (-NH2) | DNA/RNA Building Block | None (Endogenous) |

| O6-Methylguanine | Methoxy (-OCH3) | Amino (-NH2) | MGMT Repair Protein | Mutagenic / Carcinogenic |

Part 5: References

-

Antiviral Activity of ANPs: Dal Pozzo, F., et al. (2005). Activities of Acyclic Nucleoside Phosphonates against Orf Virus in Human and Ovine Cell Monolayers and Organotypic Ovine Raft Cultures. Antimicrobial Agents and Chemotherapy.

-

DNA Repair Recognition (TDG): Hardeland, U., et al. (2000).[2] Investigation of the mechanisms of DNA binding of the human G/T glycosylase using designed inhibitors.[1] Proceedings of the National Academy of Sciences (PNAS).[2] [1][2]

-

Metabolism and Toxicity: Parker, W. B., et al. (1998).[2] Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology.

Sources

- 1. Activities of Several Classes of Acyclic Nucleoside Phosphonates against Camelpox Virus Replication in Different Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Methylpurine | C6H6N4 | CID 5287547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

The Emergence of a Key Purine Analogue: A Technical Guide to the Discovery and History of 6-Methyl-1H-purin-2-amine

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 6-Methyl-1H-purin-2-amine, a significant purine analogue. While the precise moment of its initial synthesis is not extensively documented, its emergence is intrinsically linked to the broader exploration of purine chemistry and the quest for novel therapeutic agents in the mid-20th century. This document will detail the foundational synthetic strategies, the evolution of experimental protocols, and the initial biological investigations that have paved the way for its current understanding and application in medicinal chemistry and drug development. We will explore the key chemical transformations and the rationale behind the experimental designs that have defined the scientific journey of this important molecule.

Introduction: The Significance of the Purine Scaffold

The purine ring system is a cornerstone of life, forming the backbone of the nucleobases adenine and guanine, which are fundamental components of DNA and RNA.[1] Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling, participating in processes from energy transfer (ATP) to secondary messaging (cAMP).[2] This biological ubiquity has made the purine scaffold a fertile ground for medicinal chemists. The synthesis of purine analogues, molecules that mimic the structure of natural purines, has been a highly fruitful area of research, leading to the development of numerous therapeutic agents with applications in oncology, virology, and immunology.[1][2]

6-Methyl-1H-purin-2-amine, also known as 2-amino-6-methylpurine, is one such analogue. Its structure, featuring a methyl group at the 6-position of the 2-aminopurine core, distinguishes it from naturally occurring purines and imbues it with unique chemical and biological properties. This guide will trace the scientific narrative of this compound, from its conceptual origins to its synthesis and initial characterization.

The Genesis of 6-Methyl-1H-purin-2-amine: A Historical Perspective

The story of 6-Methyl-1H-purin-2-amine is not one of a singular, celebrated discovery but rather an evolutionary offshoot of the intense investigation into purine analogues that characterized the mid-20th century. The initial impetus for synthesizing such compounds was largely driven by the pursuit of antimetabolites—molecules that could interfere with the metabolic pathways of rapidly proliferating cells, such as those in tumors.

While a definitive "first synthesis" paper for 6-Methyl-1H-purin-2-amine is not readily apparent in the historical literature, a pivotal and well-documented contribution to the field of N6-substituted 2-aminopurines was made by C. Janion in 1976. This work described the synthesis of a series of N6-substituted 2-aminopurines, including N6-methyl-2-aminopurine, and was among the first to systematically investigate their biological activity, specifically their mutagenic properties. This research established a foundational understanding of how modifications at the 6-position of the 2-aminopurine core influence biological outcomes.

The synthesis of 6-Methyl-1H-purin-2-amine is heavily reliant on the availability of a key precursor: 2-amino-6-chloropurine. The development of robust synthetic routes to this intermediate was a critical enabler for the creation of a wide array of 6-substituted 2-aminopurine derivatives.

Foundational Synthetic Strategies: The Path to 6-Methyl-1H-purin-2-amine

The synthesis of 6-Methyl-1H-purin-2-amine is a multi-step process that hinges on the strategic construction of the purine ring and the subsequent introduction of the methyl group at the 6-position. The most common and historically significant approach involves the use of 2-amino-6-chloropurine as a key intermediate.

Synthesis of the Key Intermediate: 2-Amino-6-chloropurine

The efficient synthesis of 2-amino-6-chloropurine has been a subject of considerable research, with several methods being developed over the years. One of the earliest and most fundamental approaches starts from guanine.

A classical method involves the reaction of guanine with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine, such as N,N-dimethylaniline, to effect the chlorination of the 6-position.[3] However, the low solubility of guanine often leads to low yields.[4]

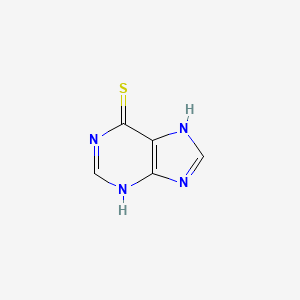

An alternative and often higher-yielding route, reported as early as 1960, involves the thionation of guanine using phosphorus pentasulfide (P₄S₁₀) to produce 6-thioguanine. This is followed by methylation to give the 6-methylthio derivative, which is then chlorinated with chlorine gas to yield 2-amino-6-chloropurine.[4] While effective, this method involves hazardous reagents and intermediates.[4]

More contemporary methods often employ phase-transfer catalysts to improve the reactivity and yield of the chlorination of guanine or its acylated derivatives.[5]

Experimental Protocol: Synthesis of 2-Amino-6-chloropurine from Guanine

Causality: This protocol outlines a common laboratory-scale synthesis. The use of phosphorus oxychloride as both a reagent and a solvent in the presence of a high-boiling tertiary amine allows for the necessary high temperatures to drive the chlorination of the relatively unreactive guanine.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, a suspension of guanine (1 mole) in phosphorus oxychloride (5 moles) is prepared.

-

Addition of Amine: N,N-dimethylaniline (1.2 moles) is added dropwise to the stirred suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: The acidic solution is neutralized with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of approximately 7. This causes the product, 2-amino-6-chloropurine, to precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then dried. The crude product can be purified by recrystallization from hot water or an appropriate organic solvent.

Final Step: Introduction of the 6-Methyl Group

With 2-amino-6-chloropurine in hand, the final step is the introduction of the methyl group at the 6-position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. However, the direct methylation using a methylating agent like methylmagnesium bromide can be challenging.

A more common and effective approach for synthesizing 6-alkylpurines involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. For the synthesis of 6-Methyl-1H-purin-2-amine, a Stille coupling is a viable and well-established method.

Experimental Protocol: Synthesis of 6-Methyl-1H-purin-2-amine via Stille Coupling

Causality: The palladium catalyst is essential for facilitating the cross-coupling between the chlorinated purine and the organotin reagent. The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reductive elimination step that forms the carbon-carbon bond.

-

Reaction Setup: To a solution of 2-amino-6-chloropurine (1 mole) in an appropriate solvent such as 1,4-dioxane or DMF, is added tetrakis(triphenylphosphine)palladium(0) (0.05 moles).

-

Addition of Reagents: Trimethyl(phenyl)stannane (1.2 moles) and a base such as triethylamine (2 moles) are added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature of 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 12-24 hours. The reaction progress is monitored by TLC.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 6-Methyl-1H-purin-2-amine.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Caption: Key synthetic routes to 6-Methyl-1H-purin-2-amine.

Early Biological Investigations and Evolving Applications

The initial interest in 6-Methyl-1H-purin-2-amine and related compounds stemmed from their potential to act as mutagens and antimetabolites. The 1976 study by Janion demonstrated the mutagenic activity of N6-methyl-2-aminopurine in Salmonella typhimurium. This finding was significant as it contributed to the understanding of how alkylation of purine bases can lead to errors in DNA replication and transcription, a mechanism that is also relevant to the mode of action of certain anticancer drugs.

While 6-Methyl-1H-purin-2-amine itself has not been developed as a standalone therapeutic agent, it has served as a valuable scaffold and building block in the development of more complex molecules with a wide range of biological activities. The purine core is a privileged structure in medicinal chemistry, and modifications at the 6-position have been shown to modulate activity against various targets, including kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[6]

The exploration of 6-substituted purine derivatives continues to be an active area of research, with a focus on developing selective inhibitors for various therapeutic targets. The foundational work on the synthesis and biological characterization of simpler analogues like 6-Methyl-1H-purin-2-amine has been instrumental in guiding these modern drug discovery efforts.

Conclusion

The discovery and history of 6-Methyl-1H-purin-2-amine are emblematic of the broader scientific endeavor to understand and manipulate the fundamental building blocks of life. While its initial synthesis may not be attributable to a single breakthrough moment, its emergence from the systematic exploration of purine analogues in the mid-20th century has had a lasting impact on the field of medicinal chemistry. The development of synthetic routes to this compound and the early investigations into its biological activity have provided valuable insights and tools for the design of novel therapeutics. As our understanding of the molecular basis of disease continues to grow, the legacy of foundational molecules like 6-Methyl-1H-purin-2-amine will undoubtedly continue to inspire the next generation of drug discovery and development.

References

-

Hu, Y. L., et al. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 74-77. [Link]

-

Mader, L., et al. (2020). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. RSC Advances, 10(42), 25143-25147. [Link]

- Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

-

Al-Masoudi, N. A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]

- Google Patents. (1993).

- Google Patents. (2008). CN101139348A - The synthetic method of 2-amino-6-chloropurine.

-

Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta biochimica Polonica, 23(1), 57–68. [Link]

-

Krasnovskaya, O., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1745. [Link]

- Beaman, A. G., & Robins, R. K. (1961). Potential Purine Antagonists. XXIV. The Preparation of 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine and the Isomeric 6-Amino-2-chloro-9-(β-D-ribofuranosyl)purine1. Journal of the American Chemical Society, 83(19), 4038–4044.

- Lister, J. H. (1971). The Purines. In D. J. Brown (Ed.), Fused Pyrimidines Part II. Wiley-Interscience.

-

Mader, L., Hayward, J. J., Porter, L. A., & Trant, J. F. (2020). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. RSC Advances, 10(42), 25143–25147. [Link]

- Beecham Group p.l.c. (1986). EP0203685A2 - Process for preparing 2-amino-6-chloro-purine.

Sources

- 1. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 2. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. The synthesis and properties of N6-substituted 2-amino-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Application of 6-Methyl-1H-purin-2-amine

Executive Summary

6-Methyl-1H-purin-2-amine (CAS: 1003-20-9), commonly referred to as 2-Amino-6-methylpurine, is a synthetic purine isostere utilized primarily in the development of nucleoside analogs and the study of riboswitch regulation. While structurally similar to guanine, the replacement of the C6-carbonyl with a methyl group alters its hydrogen-bonding capacity and metabolic processing.

Critical Safety Notice: Researchers often confuse this compound with 6-Methylpurine (CAS: 2004-03-7) or 2-Amino-6-methylpyridine (CAS: 1824-81-3). Note that 6-Methylpurine is classified as Fatal in contact with skin (H310) .[1][2][3] Due to the structural activity relationship (SAR) and the potential for this compound to act as a potent antimetabolite, this guide enforces a High-Potency Handling Protocol (OEB-3/4 equivalent) to mitigate risks of unrecognized cytotoxicity or genotoxicity.

Part 1: Chemical Profile & Physicochemical Properties

Identity and Disambiguation

To ensure experimental integrity and safety, verification of the Chemical Abstracts Service (CAS) number is mandatory before handling.

| Feature | Target Compound | Common Confusant A | Common Confusant B |

| Name | 6-Methyl-1H-purin-2-amine | 6-Methylpurine | 2-Amino-6-methylpyridine |

| Synonym | 2-Amino-6-methylpurine | - | 6-Amino-2-picoline |

| CAS No. | 1003-20-9 | 2004-03-7 | 1824-81-3 |

| Structure | Purine ring + 2-NH2 + 6-CH3 | Purine ring + 6-CH3 (No amine) | Pyridine ring (Not purine) |

| Primary Hazard | Suspected Antimetabolite | Fatal Dermal Toxin | Toxic / Irritant |

Physicochemical Data

Understanding solubility is critical for accurate dosing and preventing particulate inhalation during weighing.

| Property | Value | Operational Note |

| Molecular Weight | 149.15 g/mol | - |

| Appearance | White to off-white powder | Hygroscopic; store under inert gas. |

| Solubility (Water) | Low (< 2 mg/mL) | Poor aqueous solubility requires organic co-solvents. |

| Solubility (DMSO) | High (> 50 mg/mL) | Preferred solvent. CAUTION: DMSO enhances skin permeability. |

| pKa | ~4.2 (N7), ~9.8 (N1) | Amphoteric character; solubility increases in acidic/basic buffers. |

| LogP | ~0.5 - 0.8 | Moderate lipophilicity; crosses cell membranes easily. |

Part 2: Toxicology & Hazard Assessment (Read-Across Analysis)

As specific toxicological data for CAS 1003-20-9 is limited in public registries, we apply a Read-Across Risk Assessment based on its structural analog, 6-Methylpurine, and general purine antimetabolites.

Hazard Classification (Precautionary Principle)

-

Acute Toxicity (Oral/Dermal): Treat as Category 2/3 (High Toxicity). Purine analogs can inhibit protein synthesis and incorporate into DNA/RNA.[4]

-

Germ Cell Mutagenicity: Treat as Suspected Mutagen . Base analogs can cause transition mutations during replication.

-

Target Organs: Bone marrow (myelosuppression), Liver (hepatotoxicity), and rapidly dividing epithelial cells.

Mechanism of Action Risks

-

Metabolic Incorporation: The compound may act as a substrate for Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), converting to the nucleotide level where it inhibits DNA polymerase.

-

Riboswitch Interference: As a guanine analog, it binds purine riboswitches, potentially altering bacterial gene expression in microbiome studies.[5]

Part 3: Safe Handling & Storage Protocols

Engineering Controls

-

Primary Barrier: All weighing and solubilization of the solid powder must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Secondary Barrier: For quantities >100 mg or if generating aerosols, use a Glove Box or Class II Biosafety Cabinet (if sterile).

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol (Solid Handling) | High-Risk Protocol (DMSO Solutions) |

| Hands | Nitrile Gloves (Min 0.11mm) | Double Gloving: Laminate (Silver Shield) under Nitrile. |

| Respiratory | N95/P2 Mask (if outside hood) | PAPR or Full-face respirator (Spill cleanup). |

| Body | Lab Coat (Buttoned) | Tyvek Sleeves or Disposable Gown. |

| Eyes | Safety Glasses w/ Side Shields | Chemical Splash Goggles. |

Workflow Visualization

The following diagram outlines the decision logic for handling 6-Methyl-1H-purin-2-amine, specifically addressing the risk of DMSO-mediated skin absorption.

Caption: Operational workflow emphasizing the escalation of PPE when handling DMSO solutions due to enhanced transdermal bioavailability.

Part 4: Experimental Methodologies

Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable, precipitate-free stock for biological assays.

Materials:

-

6-Methyl-1H-purin-2-amine (14.9 mg)

-

Anhydrous DMSO (Sigma-Aldrich Grade, <0.05% water)

-

1.5 mL Amber Microcentrifuge Tube (Light sensitive protection)

Step-by-Step:

-

Calculation: To prepare 1 mL of 100 mM stock:

-

Weighing: Place the amber tube on the analytical balance inside the fume hood. Zero the balance. Carefully add 14.9 mg of powder.

-

Solvent Addition: Add 1000 µL of Anhydrous DMSO.

-

Scientific Rationale: Adding DMSO to the powder ensures the powder is immediately wetted, reducing airborne dust risk compared to adding powder to liquid.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Note: Purines often exhibit "stacking" interactions; mild heat disrupts these intermolecular H-bonds.

-

-

Sterilization: Do NOT autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon filter (DMSO compatible). Do not use Cellulose Acetate (dissolves in DMSO).

Emergency Response: Exposure Decision Tree

In the event of exposure, immediate action is required.[1][7] This compound is potentially fatal if absorbed through the skin in high concentrations (read-across from 6-methylpurine).[3]

Caption: Emergency response triage. Note: DMSO solutions carry the compound rapidly into the bloodstream; speed of washing is critical.

Part 5: Waste Management

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Segregation:

-

Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged and labeled "Toxic Solid Waste."

-

Liquid Waste: Collect in "Halogenated Organic Solvent" carboys (if mixed with DCM) or "Non-Halogenated" (if DMSO/Methanol). Do not pour down the sink.

-

-

Deactivation: For spill cleanup, treat the surface with 10% bleach solution (sodium hypochlorite) followed by water. Oxidation helps degrade the purine ring system.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 70669, 2-Amino-6-methylpurine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[2] C&L Inventory: 6-methylpurine (Read-Across Analog for Hazard Data). Retrieved from [Link]

-

Mandal, S., et al. (2003). Role of the 2-amino group of guanine in riboswitch recognition. RNA, 9(10), 1198–1212. (Context for Riboswitch Application). Retrieved from [Link]

-

Cheméo. (2023). Chemical Properties of Purine, 2-amino-6-methyl-. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. 6-Methylpurine | C6H6N4 | CID 5287547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design and Antimicrobial Action of Purine Analogs that Bind Guanine Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

spectroscopic data (NMR, IR, MS) of 6-Methyl-1H-purin-2-amine

Executive Summary

6-Methyl-1H-purin-2-amine (CAS: 10023-11-7), also known as 2-amino-6-methylpurine , is a synthetic purine analog structurally related to guanine and 2-aminopurine.[1] Unlike guanine, which possesses a C6-carbonyl group, this compound features a methyl group at the C6 position, altering its hydrogen-bonding capacity and electronic properties.[2]

This compound is frequently utilized in mutagenesis research, as a precursor for modified nucleosides (e.g., in antisense oligonucleotide development), and in the study of DNA repair enzymes such as Thymine DNA Glycosylase (TDG).[2] Its spectroscopic signature is defined by the electron-donating effects of the C2-amino and C6-methyl groups on the aromatic purine core.

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N₅ |

| Molecular Weight | 149.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 305–315 °C (decomposition) |

| Solubility | Soluble in DMSO, dilute acids; sparingly soluble in water |[3][4][5]

Chemical Identity & Structure

The spectroscopic behavior of 6-methyl-1H-purin-2-amine is dominated by the prototropic tautomerism of the imidazole ring (N7-H vs. N9-H). In polar aprotic solvents like DMSO, the N9-H tautomer typically predominates, though rapid exchange can broaden proton signals.[2]

Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium relevant to NMR interpretation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the standard solvent due to the compound's poor solubility in CDCl₃ or D₂O.[2]

-

Concentration: ~10 mg/mL.[2]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[2]

¹H NMR Data (500 MHz, DMSO-d₆)

The proton spectrum is characterized by a distinct singlet for the methyl group, a downfield aromatic singlet for H8, and a broad exchangeable signal for the amine.[2]

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| N9-H | 12.0 – 13.0 | Broad Singlet | 1H | Imidazole NH | Highly dependent on concentration/temp due to exchange. |

| C8-H | 8.24 | Singlet | 1H | Aromatic CH | Diagnostic purine proton; shifts to ~8.4 in acid. |

| C2-NH₂ | 6.43 | Broad Singlet | 2H | Exocyclic Amine | Broadened by quadrupole relaxation of ¹⁴N and exchange. |

| C6-CH₃ | 2.51 | Singlet | 3H | Methyl | Overlaps with residual DMSO solvent peak (2.50 ppm). |

Note: Data synthesized from riboside analog characterization and purine base trends.

¹³C NMR Data (125 MHz, DMSO-d₆)

The carbon spectrum displays five distinct signals. The methyl carbon is upfield, while the purine ring carbons appear in the aromatic region (120–160 ppm).[2]

| Position | Shift (δ, ppm) | Type | Assignment |

| C2 | 159.6 | Quaternary | Attached to NH₂; desheilded by N-atoms. |

| C6 | 152.7 | Quaternary | Attached to CH₃.[2] |

| C4 | 150.8 | Quaternary | Bridgehead carbon.[2] |

| C8 | 143.6 | CH | Imidazole ring carbon.[2] |

| C5 | 132.7 | Quaternary | Bridgehead carbon.[2] |

| C6-CH₃ | 19.4 | CH₃ | Methyl group. |

Mass Spectrometry (MS)

Experimental Protocol:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

-

Solvent: Methanol/Water + 0.1% Formic Acid.[2]

Fragmentation Pattern

The molecular ion is stable, but high-energy collision-induced dissociation (CID) reveals characteristic purine losses.[2]

| m/z (Observed) | Ion Identity | Fragment Loss | Interpretation |

| 150.08 | [M+H]⁺ | — | Protonated Molecular Ion (Base Peak). |

| 123.07 | [M+H - HCN]⁺ | 27 Da | Loss of HCN from the imidazole ring (retro-synthesis). |

| 108.05 | [M+H - CH₃CN]⁺ | 41 Da | Loss of acetonitrile (involving C6-Me).[2] |

Fragmentation Pathway Diagram[2]

Infrared Spectroscopy (FT-IR)

Experimental Protocol:

Key Absorption Bands:

-

3300 – 3450 cm⁻¹: N-H stretching (Primary amine doublet: symmetric and asymmetric).[2]

-

2900 – 3100 cm⁻¹: C-H stretching (Aromatic and Methyl C-H).[2]

-

1620 – 1660 cm⁻¹: C=N ring stretching / N-H bending (Scissoring).[2]

-

1550 – 1600 cm⁻¹: C=C skeletal vibrations of the purine core.[2]

References

-

Synthesis and Riboside Characterization

-

Purine Analog NMR Data

-

Physical Properties

-

Spectrabase. 2-AMINO-6-METHYLPURINE Spectra Data.[6]

-

-

Biological Context & DNA Repair

Sources

- 1. WO2024083172A1 - èè´¨ååç©åè质纳米é¢ç²ç»åç© - Google Patents [patents.google.com]